3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Overview

Description

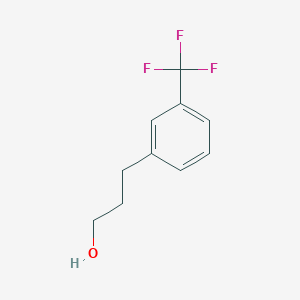

3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS No. 78573-45-2) is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₁F₃O and a molecular weight of 204.19 g/mol . It is characterized by a propanol chain attached to a 3-(trifluoromethyl)phenyl group at the terminal position. Its synthesis often involves Grignard reactions or nucleophilic substitutions, as seen in the preparation of intermediates for pharmaceuticals like cinacalcet . Analytical data, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS), confirm its structural integrity .

Preparation Methods

Diazonium Salt Approach via Isopropenyl Acetate Coupling

Reaction Overview

This method, described in EP0810195A1, involves diazotation of 3-trifluoromethylaniline followed by coupling with isopropenyl acetate . The process proceeds via the formation of a diazonium salt, which reacts with isopropenyl acetate in the presence of a copper catalyst.

Key Steps and Conditions

-

Diazotation : 3-Trifluoromethylaniline is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium chloride intermediate .

-

Coupling Reaction : The diazonium salt is reacted with 1–3 molar equivalents of isopropenyl acetate in a polar solvent (e.g., methanol/water) at 40–60°C. Cuprous chloride (0.015 moles) acts as the catalyst, while sodium bicarbonate maintains a basic pH .

-

Purification : The crude product is purified via bisulfite complex formation or vacuum distillation, yielding 41.9% of 1-(3-trifluoromethylphenyl)propan-2-one .

Critical Parameters

-

Catalyst Efficiency : Cuprous salts (e.g., CuCl) are optimal, with catalytic amounts (0.01–0.20 molar equivalents) ensuring minimal side reactions .

-

Solvent System : Methanol-water mixtures enhance reactivity while stabilizing the diazonium intermediate .

Mixed Anhydride Reduction Strategy

Reaction Overview

WO2010128388A2 outlines a two-step synthesis starting from 3-(trifluoromethyl)cinnamic acid . The process involves mixed anhydride formation followed by sodium borohydride reduction and catalytic hydrogenation.

Key Steps and Conditions

-

Mixed Anhydride Formation : 3-(Trifluoromethyl)cinnamic acid reacts with alkyl chloroformate (e.g., ethyl chloroformate) in toluene at −20°C to 5°C. Triethylamine serves as the base, facilitating anhydride formation .

-

Reduction : The anhydride is reduced with aqueous sodium borohydride at 0–5°C, yielding 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with 74% efficiency .

-

Hydrogenation : Pd/C (5% w/w) catalyzes hydrogenation at 0–5°C under 1 kg/cm² pressure, producing the final propanol derivative .

Optimization Insights

-

Temperature Control : Maintaining sub-zero temperatures during anhydride formation minimizes decomposition .

-

Catalyst Loading : 5% Pd/C ensures complete hydrogenation without over-reduction .

Wittig Reaction and Hydrogenation

Reaction Overview

CN105439818A details a Wittig-based approach using 3-(trifluoromethyl)benzaldehyde . The method employs a Wittig reagent to form an allylic alcohol, followed by hydrogenation.

Key Steps and Conditions

-

Wittig Reaction : 3-(Trifluoromethyl)benzaldehyde reacts with bromo(2-hydroxyethyl)triphenylphosphonium bromide in 2-methyltetrahydrofuran. Potassium tert-butoxide initiates the reaction at 50–60°C, yielding 3-(3-trifluoromethylphenyl)-2-propen-1-ol .

-

Hydrogenation : Pd/C (5% w/w) facilitates hydrogenation at 40–50°C under 0.2–0.3 MPa pressure, achieving a 96% yield .

Advantages

-

High Yield : The two-step process achieves a combined yield of 94–96% .

-

Scalability : The use of 2-methyltetrahydrofuran as a solvent enables easy recovery and reuse .

Catalytic Hydrogenation of Acid Derivatives

Reaction Overview

While not explicitly detailed in the cited patents, industrial methods often involve catalytic hydrogenation of 3-(3-(trifluoromethyl)phenyl)propionic acid or its esters. This approach mirrors reductions described in the mixed anhydride method but starts from pre-formed carboxylic acids .

Typical Conditions

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(3-(trifluoromethyl)phenyl)propan-1-ol is in pharmaceutical development . It serves as a crucial intermediate in synthesizing drugs targeting central nervous system disorders. The trifluoromethyl group enhances the compound's lipophilicity, which can improve the bioavailability and efficacy of pharmaceutical compounds.

Case Study: Neuroprotective Properties

A study demonstrated that this compound exhibits neuroprotective effects against apoptosis in cerebellar granule neurons (CGNs). The mechanism involves interaction with specific biochemical pathways that mitigate neuronal damage, indicating its potential therapeutic applications in neurodegenerative diseases .

Material Science

In material science , this compound is utilized for developing advanced materials, including coatings and polymers. Its unique chemical properties enhance durability and resistance to environmental factors, making it valuable for creating high-performance materials.

Data Table: Material Properties Comparison

| Property | This compound | Other Common Solvents |

|---|---|---|

| Boiling Point | 220 °C | Varies |

| Density | 1.23 g/cm³ | Varies |

| Solubility | Soluble in alcohols and ethers | Varies |

| Chemical Stability | High | Varies |

Agricultural Chemistry

In the field of agricultural chemistry , this compound is employed in formulating agrochemicals, particularly pesticides. Its efficacy in pest control can lead to more effective crop protection solutions, thereby enhancing agricultural productivity.

Case Study: Enhanced Pest Control

Research has shown that formulations containing this compound exhibit improved performance in controlling specific pests compared to traditional formulations. This has implications for sustainable agriculture practices by reducing the need for higher volumes of chemical applications .

Research in Organic Synthesis

The compound acts as a versatile building block in organic synthesis , facilitating the creation of complex molecules efficiently. Its structural features allow chemists to streamline research and development processes, making it an essential component in synthetic organic chemistry.

Synthesis Example

One common synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable diol precursor under catalytic conditions, often utilizing sodium hydroxide as a base. This method highlights its utility as a precursor for various derivatives used in further chemical reactions .

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes, thereby influencing their activity . This interaction can lead to changes in enzyme kinetics and metabolic processes, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(3-(trifluoromethyl)phenyl)propan-1-ol with structurally related compounds, focusing on substituent variations, physicochemical properties, and applications:

Key Differences in Reactivity and Bioactivity

- Electronic Effects: The electron-withdrawing -CF₃ group in this compound enhances its stability and resistance to oxidation compared to non-fluorinated analogues like 2,2-dimethyl-3-(3-tolyl)propan-1-ol .

- Chirality: (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol exhibits enantioselective activity in ion channel modulation, a property absent in the achiral parent compound .

- Biological Activity : Sulfur-containing analogues (e.g., 1-(4-methoxyphenyl)-3-(vinylsulfanyl)propan-1-ol ) demonstrate Nrf2 activation and antioxidant effects in neurodegenerative models, whereas This compound is primarily used in synthetic chemistry .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing cinacalcet , a calcimimetic drug. Megafine’s one-pot synthesis method achieves high yields by reacting This compound with hydrobromic acid .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)propan-1-ol, with the chemical formula C₁₀H₁₁F₃O and CAS number 78573-45-2, is a compound characterized by a trifluoromethyl group attached to a phenyl ring along with a hydroxyl group on a propanol backbone. This unique structure contributes to its potential biological activities, although comprehensive studies are still limited.

- Molecular Weight : 204.19 g/mol

- Boiling Point : Approximately 60 °C at 1.13 mmHg

- Solubility : Soluble in water, alcohols, and ethers

Synthesis

The compound can be synthesized through various methods, including:

- Grignard Reactions : Involves the reaction of suitable starting materials leading to the desired product.

- Reductive Alkylation : Typically used to form alcohols from carbonyl compounds.

The synthesis process often employs spectroscopic techniques such as NMR and mass spectrometry for confirmation of structure and purity.

Currently, there is no well-documented mechanism of action for this compound. However, preliminary interaction studies suggest that compounds with similar structures may influence receptor activities and biochemical pathways. These interactions could potentially lead to downstream effects at the molecular and cellular levels.

Potential Applications

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds. Its structural similarity to other biologically active compounds suggests potential therapeutic applications, particularly in the context of drug development where trifluoromethyl groups are known to enhance pharmacological properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into potential biological activities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Trifluoromethyl)phenylacetone | 78573-45-2 | 0.95 |

| 3-(Trifluoromethyl)benzaldehyde | 455-01-6 | 0.94 |

| 2-(4-(Trifluoromethyl)phenyl)ethanol | 2968-93-6 | 0.94 |

| 2-(3-(Trifluoromethyl)phenyl)ethanol | 455-01-6 | 0.94 |

| 3-(3-(Trifluoromethyl)phenyl)propanoic acid | 585-50-2 | 0.83 |

The presence of both a trifluoromethyl group and a hydroxyl group distinguishes this compound from others listed above, enhancing its metabolic stability and allowing for diverse chemical modifications .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:

- Fragment-Based Screening Studies : These studies have shown that small molecule-protein interactions can be mapped effectively using similar compounds, indicating that derivatives of trifluoromethyl phenols may exhibit significant biological activity through various protein targets .

- SAR Studies : Structure-activity relationship (SAR) studies indicate that trifluoromethyl groups can significantly enhance the potency of compounds in inhibiting various biological pathways, including serotonin uptake mechanisms .

Q & A

Q. Basic Synthesis Routes

Q. Q: What are the common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)propan-1-ol?

A: The compound is typically synthesized via nucleophilic substitution or reduction. One method involves reacting 3-(3-(trifluoromethyl)phenyl)propanal with sodium borohydride (NaBH₄) in ethanol under reflux, achieving yields >75% after purification by column chromatography . Another route employs the reduction of 3-[3-(trifluoromethyl)phenyl]propanoic acid derivatives using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) . For industrial scalability, continuous flow reactors with optimized temperature (40–60°C) and solvent systems (e.g., methanol/water) are recommended to enhance purity and throughput .

Q. Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized for high-yield synthesis?

A: Key parameters include:

- Catalyst selection : Using NaBH₄ with CeCl₃·7H₂O as a co-catalyst improves selectivity and reduces side reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/water mixtures improve reduction efficiency .

- Temperature control : Maintaining 50–60°C during substitution reactions minimizes byproduct formation .

- Purification : Distillation under reduced pressure (0.1–1 mmHg) or recrystallization from hexane/ethyl acetate mixtures yields >95% purity .

Q. Reactivity of the Hydroxyl Group

Q. Q: How does the hydroxyl group participate in substitution or protection reactions?

A: The primary alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or protected as a silyl ether (e.g., TBSCl in DMF with imidazole) for subsequent reactions . In nucleophilic substitutions, mesylation (MsCl, Et₃N) converts the hydroxyl to a mesylate group, enabling reactions with amines or thiols to form derivatives like cinacalcet precursors .

Q. Analytical Characterization

Q. Q: What analytical methods are critical for characterizing this compound?

A:

- NMR : ¹H NMR (CDCl₃) shows δ 1.8–2.1 ppm (m, CH₂), δ 3.6–3.8 ppm (t, CH₂OH), and δ 7.4–7.6 ppm (m, aromatic protons) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm confirm purity (>98%) .

- Mass Spectrometry : ESI-MS (m/z 220.2 [M+H]⁺) validates molecular weight .

Q. Applications in Medicinal Chemistry

Q. Q: What role does this compound play in drug synthesis?

A: It is a key intermediate in synthesizing cinacalcet, a calcimimetic drug. The hydroxyl group is mesylated and reacted with (R)-(+)-1-(1-naphthyl)ethylamine via SN2 substitution to form the final API . Derivatives are also explored as fluorinated building blocks for kinase inhibitors due to the trifluoromethyl group’s metabolic stability .

Q. Handling and Stability

Q. Q: What precautions are necessary for handling fluorinated derivatives?

A:

- Storage : Store under nitrogen at 2–8°C to prevent oxidation .

- Decomposition : Thermal degradation above 150°C releases HF; use PTFE-lined equipment .

- Safety : Use PPE (gloves, goggles) and work in fume hoods due to potential irritancy .

Q. Advanced Data Contradictions

Q. Q: How to resolve discrepancies in reported synthetic yields?

A: Discrepancies often arise from:

- Impurity profiles : Side products from incomplete reduction (e.g., residual ketones) may inflate yields. Use GC-MS to quantify byproducts .

- Solvent effects : Ethanol vs. THF in reduction reactions can alter reaction kinetics. Kinetic studies (e.g., in situ IR) help identify optimal conditions .

- Scaling factors : Batch vs. flow reactors impact heat dissipation; pilot-scale trials are recommended for reproducibility .

Q. Comparative Reactivity with Analogues

Q. Q: How does the trifluoromethyl group influence reactivity compared to non-fluorinated analogs?

A: The electron-withdrawing CF₃ group:

- Reduces nucleophilicity : Slows SN2 reactions but enhances stability toward oxidation .

- Alters solubility : Increases lipophilicity (logP ~2.8 vs. ~2.1 for methyl analogs), impacting bioavailability in drug design .

- Directs electrophilic substitution : Meta-directing effects in aromatic systems reduce para-substitution byproducts .

Q. Methodological Challenges in Purification

Q. Q: What challenges arise during purification, and how are they addressed?

A:

- High boiling point : Vacuum distillation (100–120°C at 0.5 mmHg) separates the product from high-boiling impurities .

- Hydrophobicity : Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves non-polar contaminants .

- Hydroscopicity : Store under desiccant to prevent water absorption, which complicates crystallization .

Q. Future Research Directions

Q. Q: What unexplored applications warrant further study?

A:

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXKQVIMGVVIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595957 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78573-45-2 | |

| Record name | 3-(Trifluoromethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.